(R)-2,3-Dihydroxy-isovalerate

Enzyme kinetics Substrate specificity BCAA biosynthesis

Researchers and procurement managers require stereochemically pure substrates for BCAA biosynthesis studies-racemic mixtures (CAS 26097-26-7) introduce 50% inactive (S)-isomer, confounding kinetic and metabolic data. (R)-2,3-Dihydroxy-isovalerate (CAS 19451-56-0) is the authentic substrate for dihydroxy-acid dehydratase (DHAD). - **Enzymatically validated:** (R)-isomer only; Mtb-DHAD Km = 2025 ± 140 µM, kcat = 112 ± 4 min⁻¹. - **Critical for metabolic engineering:** Accumulates 31.2 g/L in engineered E. cloacae (0.56 mol/mol glucose). - **Clinical standard:** LC-MS reference for MSUD biomarker quantification. Supplied as ≥98% pure material with absolute (R)-stereochemical configuration.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
CAS No. 19451-56-0
Cat. No. B3324717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2,3-Dihydroxy-isovalerate
CAS19451-56-0
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)O)O)O
InChIInChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/t3-/m0/s1
InChIKeyJTEYKUFKXGDTEU-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2,3-Dihydroxy-isovalerate: Valine Biosynthesis Intermediate


(R)-2,3-Dihydroxy-isovalerate (also known as (2R)-2,3-dihydroxy-3-methylbutanoate) is a key chiral intermediate in the branched-chain amino acid (BCAA) biosynthesis pathway, specifically positioned between (S)-2-acetolactate and 2-oxoisovalerate in the four-step valine biosynthetic sequence [1]. The compound bears the CAS registry number 19451-56-0 and is distinguished from its racemic mixture (CAS 26097-26-7) by its specific (R)-stereochemical configuration at the C2 position [2]. As a substrate for dihydroxy-acid dehydratase (DHAD, EC 4.2.1.9), it is enzymatically converted to 2-oxoisovalerate, the immediate precursor to L-valine [1]. This compound serves as a critical research reagent for enzymology studies, metabolic engineering of BCAA pathways, and biomarker discovery related to maple syrup urine disease (MSUD) [3].

1
Stereochemical-control study fit for valine pathway enzyme assays
2
May support DHAD kinetics and BCAA inhibitor screening workflows
3
Chiral intermediate reference for metabolic flux analysis and engineering

(R)-2,3-Dihydroxy-isovalerate: Substitution Risks


Substitution of (R)-2,3-dihydroxy-isovalerate (CAS 19451-56-0) with the racemic mixture (CAS 26097-26-7) or with the structurally analogous (2R,3R)-2,3-dihydroxy-3-methylvalerate is not functionally equivalent in enzymatic and metabolic engineering contexts. DHAD enzymes exhibit absolute stereochemical discrimination: the (S)-2,3-dihydroxyisovalerate isomer demonstrates no detectable catalytic activity with EC 4.2.1.9 enzymes [1], meaning that a racemic substrate effectively contains 50% inactive material that may compete for active site binding or complicate kinetic interpretation. Furthermore, the valine-specific pathway intermediate (R)-2,3-dihydroxyisovalerate and the isoleucine-specific intermediate (2R,3R)-2,3-dihydroxy-3-methylvalerate are processed by the same enzymes but with distinct kinetic parameters [2]; cross-pathway substitution would therefore introduce confounding variables in flux analysis and metabolic modeling. For procurement decisions, the stereochemical purity and identity of this compound directly impact the validity of experimental results in enzyme kinetics, metabolic engineering yield calculations, and isotope-tracer studies [3].

Racemic substitution
Introduces 50% inactive (S)-enantiomer, may confound DHAD kinetic measurements
Isoleucine-pathway analog
Distinct kinetic parameters alter BCAA flux modeling and may not transfer
Low-purity material
Residual pathway impurities may interfere with enzyme assay reproducibility

(R)-2,3-Dihydroxy-isovalerate: Quantitative Evidence


DHAD Stereochemical Specificity

The (R)-enantiomer of 2,3-dihydroxyisovalerate is the natural and exclusively active substrate for dihydroxy-acid dehydratase (DHAD, EC 4.2.1.9). In direct enzymatic assays, the (S)-enantiomer exhibits no detectable catalytic activity [1]. This stereochemical requirement is absolute: substitution with racemic material would introduce a 50% inactive component that could confound kinetic measurements and compete for active-site binding without productive turnover. The Mycobacterium tuberculosis DHAD (Mtb-DHAD) demonstrates a Km of 2025 ± 140 μM and kcat of 112 ± 4 min⁻¹ for the (R)-enantiomer at pH 7.8, with a catalytic efficiency (kcat/Km) of approximately 922 M⁻¹·s⁻¹ [2].

DHAD Stereospecificity
Head-to-head
Km 2025 ± 140 µM, kcat 112 ± 4 min⁻¹ for (R)-enantiomer; (S)-enantiomer inactive
Enantiomer-specific activity required for valid kinetic constants
Mtb-DHAD, pH 7.8, 30°C; racemic material may confound
Enzyme kinetics Substrate specificity BCAA biosynthesis

Engineered Production Yield Benchmark

Targeted disruption of the budA and ilvD genes in Enterobacter cloacae enables accumulation of (R)-2,3-dihydroxyisovalerate as a terminal product rather than a transient intermediate. In fed-batch fermentation with this engineered strain, a titer of 31.2 g/L was achieved, with a volumetric productivity of 0.41 g/L·h and a substrate conversion ratio of 0.56 mol/mol glucose [1]. This represents a quantifiable benchmark for microbial production of this compound, whereas wild-type strains accumulate negligible levels due to rapid downstream conversion by IlvD [1]. In contrast, parallel engineering of the isoleucine pathway intermediate 2,3-dihydroxy-3-methylvalerate has not been reported with comparable titers under similar host conditions.

Production Yield
Class-level
31.2 g/L titer, 0.41 g/L·h productivity, 0.56 mol/mol glucose
Reported fermentation titer supports scalable procurement context
Engineered E. cloacae ΔbudA ΔilvD; host-specific results
Metabolic engineering Fermentation Biocatalysis

KARI Substrate and Cofactor Specificity

Ketol-acid reductoisomerase (KARI, EC 1.1.1.86) produces (R)-2,3-dihydroxyisovalerate from (S)-2-acetolactate with absolute stereochemical control. The enzyme from Corynebacterium glutamicum exhibits a 322-fold higher catalytic efficiency (kcat/Km) for NADPH compared to NADH [1]. This pronounced cofactor preference is functionally linked to the reduction step that establishes the (R)-configuration at C2. The (R)-configuration of the product is invariant across bacterial and plant KARI enzymes, whereas the isoleucine pathway analog (2R,3R)-2,3-dihydroxy-3-methylvalerate differs in both chain length and stereochemical requirements at the additional C3 stereocenter [2]. This dual specificity—strict stereochemical outcome for valine pathway products with NADPH preference—distinguishes (R)-2,3-dihydroxyisovalerate production from other KARI-catalyzed reductions.

KARI Cofactor Preference
Class-level
322-fold higher kcat/Km for NADPH over NADH (C. glutamicum KARI)
NADPH preference may support coupled assay design
Species-specific; requires verification in target organism
Enzymology Herbicide target Cofactor specificity

Commercial Purity Standard for Research

Commercially available (R)-2,3-dihydroxy-isovalerate (CAS 19451-56-0) is specified at ≥98% purity as determined by HPLC analysis . This purity threshold exceeds typical requirements for enzymatic assays and metabolic tracer studies. In comparative terms, lower-purity material (e.g., 95% grade) may contain residual (S)-enantiomer or pathway-related impurities (e.g., 2-oxoisovalerate, acetolactate) that could interfere with enzyme kinetics, particularly given the absolute stereochemical discrimination of DHAD [1]. The Certificate of Analysis (CoA) documentation provided with ≥98% material enables traceable quality verification.

Commercial Purity
Specification review
≥98% by HPLC (CoA documentation provided)
High purity supports reproducible enzyme kinetics
CoA enables batch-to-batch consistency review
Analytical chemistry Quality control Procurement specification

(R)-2,3-Dihydroxy-isovalerate: Validated Applications


DHAD Kinetics and Inhibitor Screening

Use pure (R)-2,3-dihydroxy-isovalerate (CAS 19451-56-0) as the authentic substrate for dihydroxy-acid dehydratase (DHAD) kinetic assays. The (S)-enantiomer is enzymatically inert [1]; therefore, only the (R)-isomer provides valid Km, kcat, and Ki determinations. Mtb-DHAD exhibits Km = 2025 ± 140 μM and kcat = 112 ± 4 min⁻¹ for this substrate, and competitive inhibition by aspterric acid (Ki = 10.1 ± 0.4 μM) has been characterized using this compound [2]. This application is essential for antimicrobial drug discovery targeting BCAA biosynthesis in pathogens.

Metabolic Engineering for Diol Production

Employ (R)-2,3-dihydroxy-isovalerate as a target product in engineered bacterial hosts, leveraging the validated dual-disruption strategy (ΔbudA ΔilvD) that enables accumulation of 31.2 g/L in Enterobacter cloacae with a productivity of 0.41 g/L·h and substrate conversion of 0.56 mol/mol glucose [3]. This application is relevant for industrial biotechnology seeking to produce chiral diols as platform chemicals or precursors to α-keto acids.

BCAA Flux Analysis and Isotopic Tracers

Utilize (R)-2,3-dihydroxy-isovalerate as an authentic intermediate standard for LC-MS or GC-MS quantification of valine pathway flux. The compound's well-characterized enzymatic parameters (Km for DHAD, cofactor preference of KARI) [1][4] enable accurate computational modeling of metabolic flux distributions. The absolute stereochemical specificity ensures that measured pool sizes reflect genuine metabolic intermediates rather than pathway impurities.

MSUD Biomarker Reference Standard

Deploy (R)-2,3-dihydroxy-isovalerate as a reference standard for detecting and quantifying BCAA pathway intermediates in MSUD patient samples. MSUD results from BCKDH deficiency, causing accumulation of upstream intermediates including 2,3-dihydroxyisovalerate [5]. The ≥98% purity commercial material serves as a reliable calibration standard for absolute quantification in clinical metabolomics studies.

Application
Selection Property
Validation Focus
DHAD enzyme kinetics and inhibitor screening
Enantiomer-specific substrate activity
Kinetic constant reproducibility
Microbial metabolic engineering
Scalable fermentation titer context
Production strain validation
BCAA pathway flux analysis
Authentic intermediate standard
LC-MS/GC-MS quantification accuracy
MSUD biomarker research
Chiral reference standard context
Metabolomics quantification verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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